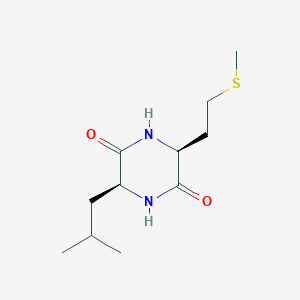
cyclo(L-leucyl-L-methionyl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclo(L-leucyl-L-methionyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by isobutyl and 2-(methylsulfanyl)ethyl groups (the 3S,6S-diastereomer).
Wissenschaftliche Forschungsanwendungen
Antivirulence and Antibiofilm Efficacy
Cyclo(L-leucyl-L-prolyl), a cyclic dipeptide, has shown significant antivirulence efficacy against Listeria monocytogenes, a predominant foodborne pathogen. The compound was observed to suppress various virulence traits of the pathogen, including its motility and biofilm formation, a key factor in the pathogen’s ability to cause infection. This was confirmed through microscopic analysis and in vivo assays using Caenorhabditis elegans, suggesting the potential of cyclo(L-leucyl-L-prolyl) in controlling infections associated with Listeria monocytogenes (Gowrishankar et al., 2016).
Biofilm Disruption in MRSA
The same cyclic dipeptide was also found to inhibit biofilm and virulence production in methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted cyclo(L-leucyl-L-prolyl)'s ability to modify surface hydrophobicity and slime synthesis in MRSA, presenting a plausible alternative to conventional antibiotics in controlling biofilm-associated infections (Gowrishankar et al., 2015).
Role in Organogel Formation
Cyclo(leucyl-leucyl) was found to play a key role in the formation of organogels, assembling into different structures depending on the medium used. The study demonstrated the potential practical application of cyclo(leucyl-leucyl) for water purification, offering insights into the mechanism of gelation with cyclo(dipeptide)-based low-molecular-weight gelators (Safiullina et al., 2019).
Inhibiting Triple Negative Breast Cancer Cell Migration
Cyclo(L-Leucyl-L-Prolyl) peptide was studied for its impact on the migration and growth of triple negative breast cancer cell lines. The study concluded that the peptide suppresses growth and migration by attenuating the cell cycle of these cell lines via EGFR and CD151 signaling, providing a new approach in the treatment of triple negative breast cancer (Kgk et al., 2020).
Anti-Aflatoxin Activity
Cyclo(L-Leucyl-L-Prolyl) produced by Achromobacter xylosoxidans demonstrated notable inhibition of aflatoxin production by Aspergillus parasiticus, providing a potential biocontrol agent against aflatoxin-related issues in food safety and agriculture (Yan et al., 2004).
Eigenschaften
Molekularformel |
C11H20N2O2S |
|---|---|
Molekulargewicht |
244.36 g/mol |
IUPAC-Name |
(3S,6S)-3-(2-methylpropyl)-6-(2-methylsulfanylethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C11H20N2O2S/c1-7(2)6-9-11(15)12-8(4-5-16-3)10(14)13-9/h7-9H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t8-,9-/m0/s1 |
InChI-Schlüssel |
QXMWYSKIURBMJB-IUCAKERBSA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CCSC |
Kanonische SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CCSC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-hydroxy-N-[(4E,8E)-3-hydroxy-9-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadeca-4,8-dien-2-yl]hexadecanamide](/img/structure/B1253874.png)
![(2R)-2-[(E)-3-[(2S,3S)-3-[(1S)-1-carboxy-2-(3,4-dihydroxyphenyl)ethoxy]carbonyl-2-(3,4-dihydroxyphenyl)-7-hydroxy-2,3-dihydro-1-benzofuran-4-yl]prop-2-enoyl]oxy-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B1253875.png)
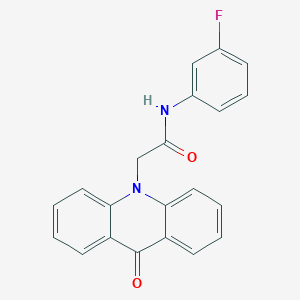
![4-[(2-Heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium](/img/structure/B1253877.png)
![5,8-Dihydroxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253879.png)
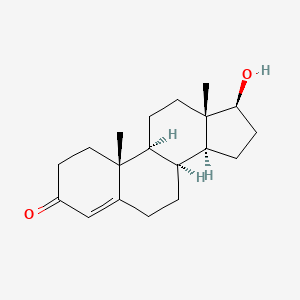

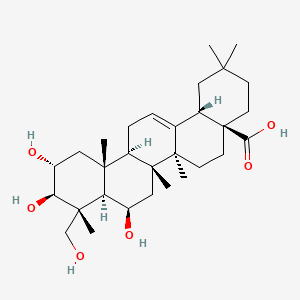
![(2S,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[[(2R,3R,6S)-3-amino-6-[1-(methylamino)ethyl]-2-oxanyl]oxy]-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol](/img/structure/B1253888.png)

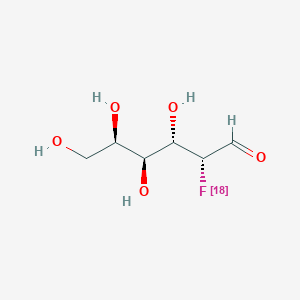
![(2S)-2-[[(2S,6R)-4-(carboxymethyl)-5-oxo-2-(2-thienyl)-1,4-thiazepan-6-yl]amino]-4-phenyl-butanoic acid](/img/structure/B1253893.png)
![6-(1-Hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253894.png)
